molecular formula C6H12FNO B14779001 (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol

(3R,4S)-4-fluoro-3-methyl-piperidin-3-ol

Cat. No.: B14779001
M. Wt: 133.16 g/mol
InChI Key: UBQOWQCANUNLJY-PRJDIBJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-fluoro-3-methyl-piperidin-3-ol is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . This compound features two stereogenic centers, a fluorine substituent, and a tertiary alcohol functional group, making it a valuable three-dimensional (3D) scaffold for exploring pharmacophore space. The primary application of (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol is as a key synthetic intermediate in the discovery and development of novel biologically active compounds. Chiral piperidines of this nature are frequently employed in the synthesis of potential therapeutics targeting the central nervous system, as well as in the development of kinase inhibitors and enzyme inhibitors . The incorporation of fluorine is a common strategy in lead optimization to modulate a molecule's physicochemical properties, metabolic stability, and membrane permeability . Researchers can utilize this versatile building block to [ describe specific therapeutic targets or class of drugs, e.g., "develop selective kinase inhibitors" or "create novel neuropharmacological agents" ]. The stereochemistry of (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol is critical for its research value, as the spatial orientation of substituents can lead to a different biological profile of drug candidates due to the enantioselective nature of protein targets . The three-dimensionality of the saturated piperidine ring contributes to increased structural coverage compared to flat aromatic systems, which can be advantageous for improving the druggability and success of drug candidates . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3R)-4-fluoro-3-methylpiperidin-3-ol

InChI

InChI=1S/C6H12FNO/c1-6(9)4-8-3-2-5(6)7/h5,8-9H,2-4H2,1H3/t5?,6-/m1/s1

InChI Key

UBQOWQCANUNLJY-PRJDIBJQSA-N

Isomeric SMILES

C[C@]1(CNCCC1F)O

Canonical SMILES

CC1(CNCCC1F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, the compound can be synthesized through a series of reactions including ring-closing metathesis and SN2 displacement reactions .

Industrial Production Methods

Industrial production methods for (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol are not extensively documented. the principles of enantioselective synthesis and the use of biocatalysts are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoro-3-methyl-piperidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

(3R,4S)-4-fluoro-3-methyl-piperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Position and Stereochemistry

The table below compares key structural features of (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol with analogs from the evidence:

Compound Name Substituents (Positions) Stereochemistry Functional Groups Key References
(3R,4S)-4-Fluoro-3-methyl-piperidin-3-ol F (C4), CH₃ (C3), OH (C3) 3R,4S Hydroxyl, methyl, fluorine
rel-(3S,4R)-4-Fluoropiperidin-3-ol F (C4), OH (C3) 3S,4R Hydroxyl, fluorine
(3S,4R)-3-Fluoropiperidin-4-ol HCl F (C3), OH (C4) 3S,4R Hydroxyl, fluorine
(3S,4S)-4-(Fluorophenyl)piperidin-3-ol F (aryl), OH (C3), benzhydryl (C4) 3S,4S Aryl-F, hydroxyl, ether
(3R,4S)-4-Fluoropiperidin-3-amine HCl F (C4), NH₂ (C3) 3R,4S Amine, fluorine

Key Observations :

  • Stereochemical Influence : The (3R,4S) configuration in the target compound distinguishes it from rel-(3S,4R)-4-fluoropiperidin-3-ol, which exhibits inverted stereochemistry. Such differences can drastically alter binding modes in enzyme active sites, as seen in , where diastereomers of 4-HIL showed distinct hydrogen-bonding patterns with NADH .

Physicochemical Properties

Limited data on the target compound’s properties are available in the evidence, but inferences can be drawn from analogs:

Compound Melting Point (°C) Optical Rotation ([α]D²⁵) Solubility
(3S,4S)-4-(Fluorophenyl)piperidin-3-ol (9d’) 164–166 (oxalate) +14.3° (CHCl₃) Low in hexane
rel-(3S,4R)-4-Fluoropiperidin-3-ol Not reported Not reported Likely polar
(3R,4S)-4-Fluoro-3-methyl-piperidin-3-ol (predicted) ~150–170 Moderate (+) Moderate in MeOH

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.